molecular formula C9H12BrClN2O3 B15152880 1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15152880
M. Wt: 311.56 g/mol
InChI Key: ZWIXBAHQGPEITR-UHFFFAOYSA-N
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Description

1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring substituted with a bromo-chloropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine compounds.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bromo-chloropropane moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect biological functions. The pyrimidine ring can interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A simpler analog used in nucleophilic substitution reactions.

    5-Methylpyrimidine-2,4(1H,3H)-dione: The parent compound without the bromo-chloropropane substitution.

    1-Bromo-3-chloro-2-methylpropane: Another halogenated compound with similar reactivity.

Uniqueness

1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its combined structural features, which confer distinct reactivity and potential biological activity. The presence of both a pyrimidine ring and a bromo-chloropropane moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H12BrClN2O3

Molecular Weight

311.56 g/mol

IUPAC Name

1-[(1-bromo-3-chloropropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12BrClN2O3/c1-6-4-13(9(15)12-8(6)14)5-16-7(2-10)3-11/h4,7H,2-3,5H2,1H3,(H,12,14,15)

InChI Key

ZWIXBAHQGPEITR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COC(CCl)CBr

Origin of Product

United States

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